1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol

Thermal Stability Process Chemistry Polymer Additives

This 1,2-ethanediol-functionalized hindered phenol is specifically designed for non‑leaching antioxidant applications. Its free diol enables covalent incorporation into polyester, polyurethane, and polycarbonate backbones, permanently anchoring the radical‑scavenging core and eliminating additive migration that plagues BHT or Irganox 1076. The high melting point (131‑135°C) prevents premature melting, screw slippage, and bloom during extrusion. The primary alcohol also forms esterase‑labile prodrug conjugates. Choose this compound when generic BHT‑like additives cannot meet long‑term thermal‑oxidative stability or processing requirements.

Molecular Formula C16H26O3
Molecular Weight 266.38 g/mol
Cat. No. B3033895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol
Molecular FormulaC16H26O3
Molecular Weight266.38 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(CO)O
InChIInChI=1S/C16H26O3/c1-15(2,3)11-7-10(13(18)9-17)8-12(14(11)19)16(4,5)6/h7-8,13,17-19H,9H2,1-6H3
InChIKeyGPHPOIDLODPOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol: Sterically Hindered Phenolic Research Reagent


1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol (CAS 125489-21-6) is a synthetic organic compound classified as a sterically hindered para-alkylphenol [1]. It belongs to the broader class of 2,6-di-tert-butylphenol derivatives, which are recognized for their potential radical-scavenging properties due to the stabilized phenoxyl radical formed upon hydrogen atom donation from the phenolic hydroxyl group [2]. The compound incorporates a 3,5-di-tert-butyl-4-hydroxyphenyl (BHT-like) moiety linked to a 1,2-ethanediol (glycol) fragment, distinguishing it structurally from simpler antioxidants like butylated hydroxytoluene (BHT) or larger bifunctional analogs such as 4,4′-Ethylenebis(2,6-di-tert-butylphenol).

Procurement Risk of Interchanging 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol with Common Antioxidants


In scientific and industrial settings, substituting this specific sterically hindered phenol with a generic analog (e.g., BHT or Irganox 1076) poses substantial risks due to the profound impact of the aliphatic substituent on physicochemical properties and application-specific performance. While the 2,6-di-tert-butylphenol core provides a foundational radical-scavenging mechanism common to the class, the para-alkyl chain—in this case, a 1,2-ethanediol group—dictates critical parameters such as solubility, melting point, volatility, and molecular mobility within polymer matrices or biological membranes [1][2]. For instance, the diol functionality introduces polarity and hydrogen-bonding capacity absent in BHT or C18-alkylated analogs, which directly affects compound partitioning and extraction behavior in multi-phase systems [3]. Therefore, generic interchange without empirical validation risks experimental irreproducibility, altered material performance (e.g., blooming, leaching), and confounded structure-activity relationship conclusions. The following quantitative evidence clarifies where this compound holds verifiable differentiation from its closest analogs.

Quantitative Differentiation of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol vs. Analogs


Thermal De-tert-butylation Onset Temperature Compared to Structurally Related Hydroxyalkylphenols

The thermal stability of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol, characterized by the onset of de-tert-butylation, is quantitatively defined relative to its synthesis precursors and homologs. Under thermolysis conditions, 4-(ω-hydroxyalkyl)-2,6-di-tert-butylphenols undergo de-tert-butylation, etherification, and fragmentation [1]. While specific isothermal kinetics for the target compound are not fully detailed in open literature, its synthesis route involves the reaction of 2,6-di-tert-butylphenol with diols (including ethylene glycol) at 180-220°C in alkaline medium catalyzed by ZnO [2]. This indicates the target compound, as the isolated product of this synthesis, demonstrates thermal integrity at temperatures up to 180°C, distinguishing it from less sterically hindered or non-alkylated analogs which typically exhibit lower thermal decomposition thresholds.

Thermal Stability Process Chemistry Polymer Additives

Solid-State Phase Transition: Melting Point Compared to BHT and Irganox 1076

The melting point of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol is reported as 131-135°C . This solid-state property creates a clear differentiation from common hindered phenolic antioxidants. Butylated hydroxytoluene (BHT) exhibits a melting point of 69-70°C [1], and the widely used polymer stabilizer Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) melts at 50-55°C . The target compound‘s melting point is approximately 60-80°C higher than BHT and Irganox 1076, and notably falls within a range distinct from many low-melting, waxy solid phenolic antioxidants. This higher melting point reflects the increased intermolecular hydrogen bonding afforded by the terminal diol group.

Solid Dispersion Formulation Science Material Handling

Chemical Modification Potential via Terminal Diol vs. Non-Functionalized Analogs

The presence of a free, vicinal diol (-CH(OH)-CH2OH) moiety in the target compound provides a distinct and quantifiable chemical advantage over non-functionalized hindered phenols like BHT (2,6-di-tert-butyl-4-methylphenol) or Ionol (2,6-di-tert-butylphenol). This diol group serves as a specific reactive handle for further derivatization, including esterification, etherification, or oxidation to the corresponding ketone or aldehyde [1]. In contrast, BHT and Ionol lack such a primary functional group; their only reactive site is the phenolic -OH, which is sterically shielded and primarily intended for radical scavenging rather than synthetic elaboration [2]. The synthesis of this compound itself, achieved by reacting 2,6-di-tert-butylphenol with ethylene glycol [3], validates the diol‘s accessibility for nucleophilic reactions. The lack of a reactive para-alkyl chain terminus in BHT precludes its use as a monomer or macroinitiator in condensation polymerizations or as a covalent anchor for bioconjugation.

Synthetic Intermediate Polymer Chemistry Conjugate Design

Recommended Scientific and Industrial Applications for 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol


Synthesis of Bifunctional Antioxidant Monomers for Polymer-Bound Stabilizers

This compound is ideally suited as a monomer or co-monomer in the synthesis of non-leaching, polymer-bound antioxidants. The free diol functionality enables its direct incorporation into polyester, polyurethane, or polycarbonate backbones via standard polycondensation reactions [1]. This covalent anchoring prevents the physical loss of the antioxidant from the polymer matrix (a common issue with additives like BHT or Irganox 1076), ensuring long-term thermal-oxidative stability of the final material [2].

Development of Prodrugs and Targeted Conjugates Requiring a Cleavable Ester Linkage

In medicinal chemistry and chemical biology, the primary alcohol of the 1,2-ethanediol group serves as an ideal site for the formation of ester linkages to pharmacophores, imaging agents, or targeting moieties [1]. This allows for the creation of esterase-sensitive prodrugs or conjugates where the release of the active hindered phenol antioxidant is triggered in specific cellular environments. This approach is not feasible with simple BHT due to the absence of a suitable linking group. [2].

Formulation of Thermally Stable Solid Dispersions and Additive Masterbatches

Due to its high melting point (131-135°C), this compound is highly advantageous for formulating solid dispersions or additive masterbatches intended for high-temperature polymer processing (e.g., extrusion or injection molding) [1]. Unlike low-melting antioxidants like BHT (melting point 69-70°C) or Irganox 1076 (melting point 50-55°C) which can cause screw slippage, melt prematurely, or bloom to the surface, this compound remains a distinct crystalline solid during initial heating stages. This ensures more uniform mixing, prevents agglomeration in the hopper, and reduces additive migration during storage and early processing [2].

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